molecular formula C21H24N6O5S B2734475 Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 872995-90-9

Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

Cat. No.: B2734475
CAS No.: 872995-90-9
M. Wt: 472.52
InChI Key: DPBHORXBRAUPBF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-methoxybenzamidoethyl group at position 3 and a thioacetamidoacetate moiety at position 4. The 4-methoxybenzamido group may enhance solubility and target affinity, while the thioacetamido linker could influence metabolic stability compared to oxygen-based analogs .

Properties

IUPAC Name

ethyl 2-[[2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O5S/c1-3-32-20(29)12-23-18(28)13-33-19-9-8-16-24-25-17(27(16)26-19)10-11-22-21(30)14-4-6-15(31-2)7-5-14/h4-9H,3,10-13H2,1-2H3,(H,22,30)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBHORXBRAUPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate, with the CAS number 872996-32-2, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N5O4SC_{20}H_{23}N_{5}O_{4}S, with a molecular weight of 429.5 g/mol. The compound features several functional groups including:

  • Triazole and Pyridazine Rings : These heterocyclic structures are known for their diverse biological activities.
  • Thioether Linkage : This may contribute to the compound's stability and reactivity.
  • Amide Functionalities : Often associated with bioactive compounds, amides can influence the binding affinity to biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing triazole and pyridazine moieties exhibit significant anticancer activity. This compound was evaluated in vitro against various cancer cell lines. The findings suggest:

  • Inhibition of Cell Proliferation : The compound demonstrated a dose-dependent reduction in cell viability in cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies revealed that the compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro assays showed:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Likely involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Studies and Research Findings

  • Cell Line Studies :
    • A study published in the Journal of Medicinal Chemistry assessed the efficacy of this compound against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated IC50 values in the low micromolar range, suggesting potent activity .
  • Mechanistic Insights :
    • Research focusing on the compound's mechanism revealed that it interferes with the MetAPs (methionine aminopeptidases), which are crucial for protein maturation in cancer cells . This inhibition leads to impaired cellular functions and eventual cell death.
  • Comparative Analysis :
    • A comparative study highlighted that this compound showed superior activity compared to other similar compounds in terms of both anticancer and antimicrobial effects .

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H23N5O4S
  • Molecular Weight : 429.5 g/mol
  • CAS Number : 872996-32-2

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. They have been shown to inhibit key kinases involved in cancer cell proliferation:

  • Mechanism of Action : The compound targets pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
  • Inhibitory Potency : Analogous compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory response:

  • Docking Studies : Molecular docking studies have shown promising results for the compound's binding affinity to 5-LOX, suggesting its potential as an anti-inflammatory agent .

Study on Antitumor Activity

A study conducted on triazoloquinazoline derivatives demonstrated their efficacy in inhibiting tumor growth in vitro. The results indicated that compounds similar to Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate showed significant cytotoxicity against various cancer cell lines.

In Silico Evaluation of Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory potential of related compounds through computational methods. The findings from molecular docking suggested that these compounds could effectively inhibit 5-LOX activity, warranting further experimental validation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s closest analogs include [1,2,4]triazolo[4,3-b]pyridazine derivatives and ethyl ester-containing heterocycles. Key structural and functional comparisons are summarized below:

Compound Name/Identifier Core Structure Key Substituents/Functional Groups Reported Activity/Properties Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-(2-(4-methoxybenzamido)ethyl), 6-(thioacetamido)acetate Hypothesized antiproliferative potential (inferred from structural analogs)
I-6230 (Ethyl benzoate derivative) Pyridazine Phenethylamino benzoate, pyridazin-3-yl Not explicitly stated; likely explored for receptor modulation
[1,2,4]Triazolo[4,3-b]pyridazines (R1=H, 4-F; R2=H, Et) [1,2,4]triazolo[4,3-b]pyridazine Variable substituents (e.g., fluorine, ethyl) Antiproliferative activity against cancer cell lines
Ethyl-2-benzothiazolyl acetate Benzothiazole Acetate, hydrazide derivatives Versatile building block for synthesis of diverse molecules
Ethyl ester with azido group (PDB: 5Z4) Benzo[d]imidazole Azido, tetrafluorobenzamido, tetrahydro-2H-pyran-4-yl Ligand for protein binding studies

Key Findings

  • Heterocyclic Core Influence : The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound distinguishes it from pyridazine (I-6230) or benzothiazole () analogs. Triazolopyridazines are associated with enhanced antiproliferative activity due to their planar, aromatic structure, which facilitates DNA intercalation or kinase inhibition .
  • Substituent Effects: The 4-methoxybenzamidoethyl group may improve solubility and membrane permeability compared to non-polar substituents (e.g., methyl or fluorine in compounds). The thioacetamido linker introduces a sulfur atom, which could enhance metabolic stability relative to oxygen-based ethers (e.g., phenoxy derivatives in ) but may reduce oxidative stability .
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization (e.g., amidation, thioether formation), similar to methods for 6-substituted triazolopyridazines (51–73% yields in –6) .

Physicochemical Properties

  • Solubility : The 4-methoxy group and ester moiety may increase hydrophilicity compared to methyl- or fluoro-substituted triazolopyridazines .
  • Stability : The thioether linkage is less prone to hydrolysis than esters or amides but may oxidize to sulfoxides under harsh conditions .

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